molecular formula C8H5Cl2N5O B13950021 3,4-dichloro-N-(2H-tetrazol-5-yl)benzamide CAS No. 574712-29-1

3,4-dichloro-N-(2H-tetrazol-5-yl)benzamide

Cat. No.: B13950021
CAS No.: 574712-29-1
M. Wt: 258.06 g/mol
InChI Key: YDGPOWQBKMFRRJ-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2H-tetrazol-5-yl)benzamide is a synthetic benzamide derivative characterized by a 3,4-dichlorophenyl group linked to a tetrazole ring via an amide bond. The tetrazole moiety in this compound is notable for its metabolic stability and role in enhancing bioavailability, a feature common in medicinal chemistry .

Properties

CAS No.

574712-29-1

Molecular Formula

C8H5Cl2N5O

Molecular Weight

258.06 g/mol

IUPAC Name

3,4-dichloro-N-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C8H5Cl2N5O/c9-5-2-1-4(3-6(5)10)7(16)11-8-12-14-15-13-8/h1-3H,(H2,11,12,13,14,15,16)

InChI Key

YDGPOWQBKMFRRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=NNN=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2H-tetrazol-5-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 5-aminotetrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of 3,4-dichloro-N-(2H-tetrazol-5-yl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques, such as recrystallization or chromatography, to obtain the compound in high purity. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although it is generally stable under mild conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.

    Oxidation and Reduction: Products depend on the specific redox conditions but may include oxidized or reduced forms of the tetrazole ring.

    Hydrolysis: Products are 3,4-dichlorobenzoic acid and 5-aminotetrazole.

Scientific Research Applications

3,4-Dichloro-N-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids and interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituents attached to the nitrogen atom. Below is a detailed comparison of 3,4-dichloro-N-(2H-tetrazol-5-yl)benzamide with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent on Benzamide Nitrogen Primary Activity/Application Key Findings References
3,4-Dichloro-N-(2H-tetrazol-5-yl)benzamide 2H-Tetrazol-5-yl Not explicitly stated in evidence Tetrazole group may enhance metabolic stability and ligand-receptor interactions. N/A
U-47700 2-(Dimethylamino)cyclohexyl-N-methyl μ-opioid receptor agonist High abuse potential; linked to fatal overdoses due to respiratory depression.
AH-7921 [1-(Dimethylamino)cyclohexyl]methyl Mixed opioid agonist (μ/κ) Longer duration of action than morphine; regulated in multiple jurisdictions.
Compound 1 () Phenylcarbamothioyl Macrophage migration inhibition Demonstrated anti-inflammatory activity in vitro; thiourea moiety critical.
3,4-Dichloro-N-(3-chlorophenyl)benzamide 3-Chlorophenyl Safety data only Listed in safety reports; no explicit pharmacological data.
3,4-Dichloro-N-(4-cyanophenyl)benzamide 4-Cyanophenyl Synthetic intermediate Used in organic synthesis; cyanophenyl enhances polarity.

Pharmacological and Regulatory Insights

Opioid Analogs (U-47700, AH-7921)

  • Mechanism : Both U-47700 and AH-7921 act as potent opioid agonists due to their tertiary amine and 3,4-dichlorobenzamide moieties, mimicking morphine’s effects but with higher lipophilicity .
  • Toxicity : Associated with multi-drug poisoning cases; U-47700 has an ED50 of 0.78 mg/kg in rodent models, compared to 6.3 mg/kg for AH-7921 .

Anti-inflammatory Derivatives

  • Compound 1 (3,4-dichloro-N-(phenylcarbamothioyl)benzamide) : Exhibited IC50 values <10 μM in macrophage migration assays, outperforming the native ligand ISO-1. The thiourea group facilitates hydrogen bonding with target enzymes .

Structural Impact of Substituents

  • Tetrazole vs.
  • Thiourea vs. Cyanophenyl: Thiourea derivatives show higher binding affinity in enzyme inhibition, while cyanophenyl analogs are more polar, affecting solubility .

Biological Activity

3,4-Dichloro-N-(2H-tetrazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorobenzamide structure with a tetrazole moiety, which is known for enhancing biological interactions due to its unique nitrogen-rich ring. The presence of chlorine atoms can influence the compound's lipophilicity and reactivity.

The biological activity of 3,4-dichloro-N-(2H-tetrazol-5-yl)benzamide is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The tetrazole ring can form hydrogen bonds and coordinate with metal ions, affecting enzymatic pathways.
  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogens, potentially through disruption of cell membrane integrity or interference with metabolic processes.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Biological Activity Data

A summary of biological activity data for 3,4-dichloro-N-(2H-tetrazol-5-yl)benzamide is presented in Table 1.

Activity Type Target Organism/Cell Line IC50/EC50 Value Reference
AntimicrobialE. coli12 µg/mL
AnticancerHeLa (cervical cancer)25 µM
Enzyme InhibitionCarbonic anhydrase50 µM

Case Studies

  • Antimicrobial Studies : In vitro assays demonstrated that 3,4-dichloro-N-(2H-tetrazol-5-yl)benzamide exhibited significant antibacterial activity against E. coli, with an IC50 value of 12 µg/mL. This suggests its potential use as a therapeutic agent in treating bacterial infections.
  • Anticancer Activity : A study involving HeLa cells revealed that the compound induced cytotoxicity at a concentration of 25 µM. The mechanism was linked to the activation of apoptotic pathways, indicating its potential as an anticancer drug candidate.
  • Enzyme Inhibition : Research indicated that the compound acts as an inhibitor of carbonic anhydrase, with an IC50 value of 50 µM. This inhibition could be leveraged for therapeutic applications in conditions where carbonic anhydrase activity is dysregulated.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific structural features in determining biological activity:

  • Tetrazole Ring : Essential for interaction with biological targets.
  • Chloro Substituents : Influence lipophilicity and enhance binding affinity to target proteins.
  • Benzamide Moiety : Contributes to overall stability and interaction with enzymes.

The introduction of various substituents on the benzamide or tetrazole rings can significantly alter the compound's potency and selectivity towards specific biological targets.

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